molecular formula C15H17Cl2N3O4S2 B5028314 N-{4-ACETYL-5-[2-(3,4-DICHLOROBENZENESULFONYL)ETHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE

N-{4-ACETYL-5-[2-(3,4-DICHLOROBENZENESULFONYL)ETHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE

Cat. No.: B5028314
M. Wt: 438.4 g/mol
InChI Key: UTPLQTTYEQYLDB-UHFFFAOYSA-N
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Description

CL-416433 is a highly potent and selective agonist of the beta-3 adrenergic receptor. It is known for its ability to stimulate lipolysis in adipocytes and increase thermogenesis in brown adipose tissue. This compound has shown potential in the treatment of obesity, diabetes, and urge urinary incontinence .

Properties

IUPAC Name

N-[4-acetyl-5-[2-(3,4-dichlorophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O4S2/c1-9(21)18-14-19-20(10(2)22)15(3,25-14)6-7-26(23,24)11-4-5-12(16)13(17)8-11/h4-5,8H,6-7H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPLQTTYEQYLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)CCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-416433 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

    Formation of the Core Structure: The core structure is typically synthesized through a series of condensation and cyclization reactions.

    Functional Group Introduction: Specific functional groups are introduced through selective reactions, such as halogenation, alkylation, and esterification.

    Purification: The final compound is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of CL-416433 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Large batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

    Continuous Flow Reactors: Continuous flow reactors may be employed for certain steps to enhance efficiency and scalability.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CL-416433 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

CL-416433 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study beta-3 adrenergic receptor agonists and their interactions.

    Biology: Investigated for its effects on adipocyte metabolism and thermogenesis.

    Medicine: Explored for its potential in treating obesity, diabetes, and urinary incontinence.

    Industry: Utilized in the development of new therapeutic agents targeting metabolic disorders.

Mechanism of Action

CL-416433 exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to:

    Stimulation of Lipolysis: Breakdown of triglycerides into free fatty acids and glycerol in adipocytes.

    Increase in Thermogenesis: Enhancement of heat production in brown adipose tissue.

    Metabolic Rate Regulation: Overall increase in metabolic rate, contributing to weight loss and improved glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

    CL-316243: Another potent beta-3 adrenergic receptor agonist with similar effects on lipolysis and thermogenesis.

    BRL-37344: A beta-3 adrenergic receptor agonist known for its role in metabolic regulation.

    SR-58611A: A selective beta-3 adrenergic receptor agonist with potential therapeutic applications in metabolic disorders.

Uniqueness of CL-416433

CL-416433 stands out due to its high potency and selectivity for the beta-3 adrenergic receptor. Its unique chemical structure allows for more efficient activation of the receptor, leading to enhanced therapeutic effects compared to other similar compounds.

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